Thiamphenicol-methyl-d3

Mass Spectrometry Isotopic Purity Internal Standard

Choose Thiamphenicol-methyl-d3 as your definitive stable isotope-labeled (SIL) internal standard for LC-MS/MS quantification. Unlike unlabeled or structural analogs that exhibit different matrix effects and retention times, this deuterated compound co-elutes with the analyte, correcting for ion suppression and ensuring the most accurate, reproducible data. It is essential for regulatory-compliant residue analysis at low limits of quantification (e.g., 0.1-1.5 µg/kg in eggs) and for generating reliable PK parameters (Cmax, t1/2, AUC) in drug development. A detailed Certificate of Analysis guarantees isotopic purity and traceability for GLP/GMP workflows.

Molecular Formula C₁₂H₁₂D₃Cl₂NO₅S
Molecular Weight 359.24
Cat. No. B1158575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamphenicol-methyl-d3
Synonyms2,2-Dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl-d3)phenyl]ethyl]acetamide;  D-d-threo-2-Dichloroacetamido-1-(4-methylsulfonylphenyl-d3)-1,3-_x000B_propanediol;  Dextrosulphenidol-d3;  NSC 522822-d3;  Thiocymetin-d3;  Thiophenicol-d3;  Wi
Molecular FormulaC₁₂H₁₂D₃Cl₂NO₅S
Molecular Weight359.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiamphenicol-methyl-d3: A Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Thiamphenicol-methyl-d3 is a deuterium-labeled analog of the broad-spectrum antibiotic thiamphenicol, a methyl-sulfonyl derivative of chloramphenicol . This compound features three deuterium atoms substituted for hydrogen atoms, resulting in a molecular weight of 359.24 g/mol and the molecular formula C12H12D3Cl2NO5S . As a stable isotopically labeled (SIL) internal standard, it is primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to precisely quantify thiamphenicol concentrations in complex biological matrices, such as plasma, tissues, and food products, by correcting for matrix effects and instrument variability [1].

Critical Limitations of Non-Deuterated or Alternative Internal Standards for Thiamphenicol Analysis


Substituting Thiamphenicol-methyl-d3 with a non-deuterated analog or a structurally similar but unlabeled compound for thiamphenicol quantification is scientifically invalid due to fundamental analytical chemistry principles. In LC-MS/MS, the internal standard must co-elute with the analyte and experience identical matrix effects (e.g., ion suppression or enhancement) and extraction recovery. Only a stable isotope-labeled (SIL) version of the analyte can achieve this co-elution and mimic its behavior throughout the sample preparation and ionization process . Studies comparing SIL internal standards to structural analogs have demonstrated that SIL compounds are the 'first choice' for quantitative bioanalysis, whereas structural analogs can exhibit different retention times, recoveries, and matrix effects, leading to inaccurate quantification [1]. Furthermore, the use of an alternative deuterated amphenicol, such as chloramphenicol-d5, introduces a different chemical structure that may not perfectly correct for thiamphenicol's specific matrix interactions, as shown in methods where the internal standard method gave results closer to actual values [2].

Quantitative Evidence for Thiamphenicol-methyl-d3 as a Superior Internal Standard


High Isotopic Purity Minimizes Signal Interference

Thiamphenicol-methyl-d3 demonstrates a high isotopic enrichment level, crucial for its function as an internal standard. A Certificate of Analysis reports an isotopic purity of 98.6%, with normalized intensity for the d3 species at 96.02% . This high purity ensures that the signal from the internal standard has minimal isotopic overlap with the analyte (unlabeled thiamphenicol), a key requirement for accurate quantification in mass spectrometry-based assays.

Mass Spectrometry Isotopic Purity Internal Standard Thiamphenicol

Chromatographic Co-Elution Ensures Accurate Matrix Effect Correction

Thiamphenicol-methyl-d3 is designed to co-elute precisely with its non-deuterated counterpart, thiamphenicol, under standard reversed-phase LC conditions. This co-elution is a critical property for a SIL internal standard, as it ensures that both compounds experience the same matrix effects and ionization efficiencies at any given moment in the LC-MS/MS analysis . A comparative study on internal standard performance notes that SIL internal standards are preferred because they mimic the analyte's behavior, whereas structural analogs can show different retention times and recoveries [1].

Chromatography LC-MS/MS Matrix Effect Co-Elution

Well-Established Synthesis Yields High Purity Material

A convenient and inexpensive six-step synthesis for DL-threo-Thiamphenicol-methyl-d3 has been published, achieving high chemical purity and isotopic enrichment [1]. This validated synthetic route provides a reproducible source of the compound. Commercial vendors confirm this by specifying a chemical purity of ≥97% via TLC and ≥98% overall purity .

Organic Synthesis Deuterium Labeling Thiamphenicol Chemical Purity

Confirmed Structural Identity by 1H-NMR and MS

The identity and structure of Thiamphenicol-methyl-d3 are rigorously confirmed by independent analytical methods. A commercial Certificate of Analysis (COA) verifies that the 1H-NMR spectrum is consistent with the compound's structure and that mass spectrometry analysis confirms its identity . This dual confirmation provides procurement confidence that the material received is indeed the correct deuterated compound and not a mislabeled or degraded product.

Analytical Chemistry Quality Control NMR Mass Spectrometry

Validated Application Scenarios for Thiamphenicol-methyl-d3 in Quantitative Analysis


Regulatory-Compliant Residue Analysis in Food Matrices

Thiamphenicol-methyl-d3 is the optimal internal standard for developing and validating LC-MS/MS methods for quantifying thiamphenicol residues in complex food products like eggs, muscle, and milk, in accordance with regulatory guidelines (e.g., EU Commission Decision 2002/657/EC). Its co-eluting properties ensure accurate correction for significant matrix effects , which is critical for achieving the low limits of quantification (e.g., 0.1-1.5 μg/kg in eggs) required for food safety monitoring [1].

Pharmacokinetic (PK) and Metabolic Profiling Studies

In preclinical and clinical pharmacokinetic studies, Thiamphenicol-methyl-d3 serves as the definitive internal standard for precisely measuring thiamphenicol concentrations in biological fluids (e.g., plasma, urine) over time. The high isotopic purity minimizes interference, enabling accurate calculation of key PK parameters like Cmax, t1/2, and AUC. This is essential for understanding drug absorption, distribution, metabolism, and excretion (ADME).

Method Development and Routine Quality Control in Analytical Laboratories

Analytical service laboratories and pharmaceutical quality control (QC) departments utilize Thiamphenicol-methyl-d3 to establish robust, validated methods for thiamphenicol quantification. Its availability with a detailed Certificate of Analysis (COA) confirming identity, purity, and isotopic enrichment provides the traceability and confidence needed for GLP/GMP-compliant workflows. The well-documented synthesis [1] ensures a reliable supply for long-term studies.

Tissue Distribution and Penetration Studies

Researchers investigating the tissue distribution of thiamphenicol, for example in urogenital tissues, muscle, or cerebrospinal fluid, rely on Thiamphenicol-methyl-d3 as an internal standard to accurately quantify the drug in complex tissue homogenates. The co-elution and matrix effect correction provided by the SIL standard are paramount for generating reliable concentration data in diverse biological matrices, which is critical for assessing drug targeting and efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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